3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core modified at position 3 with a butyl group and at position 2 with a thioether-linked oxazole moiety substituted with a 4-ethoxyphenyl and a 5-methyl group.
Properties
IUPAC Name |
3-butyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-4-6-15-28-24(29)20-9-7-8-10-21(20)27-25(28)32-16-22-17(3)31-23(26-22)18-11-13-19(14-12-18)30-5-2/h7-14H,4-6,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVZOLYOUGENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the butyl and ethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating biological activity and solubility.
| Reaction | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Oxidation to sulfoxide | HO (30%), CHCOOH, 0–5°C, 2h | Sulfoxide derivative | 78% | IR: 1045 cm (S=O stretch); H-NMR: δ 3.2 (s, 1H, S=O) |
| Oxidation to sulfone | mCPBA, DCM, RT, 6h | Sulfone derivative | 65% | MS: [M+H] = 476.1; C-NMR: δ 54.3 (SO) |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic addition of peroxide, while sulfone generation involves two sequential oxidation steps.
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Steric hindrance from the 4-ethoxyphenyl group slows reaction kinetics compared to simpler thioethers.
Nucleophilic Substitution at C2
The C2 position (adjacent to the thioether) is susceptible to nucleophilic displacement, enabling diversification of the quinazolinone scaffold.
Key Findings :
-
Bulkier nucleophiles (e.g., piperidine) require polar aprotic solvents and elevated temperatures for efficient substitution .
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Electronic effects from the oxazole’s 4-ethoxyphenyl group deactivate the quinazolinone ring, necessitating strong bases.
Functionalization of the Oxazole Ring
The 5-methyloxazole moiety participates in electrophilic substitutions and cycloadditions.
Structural Impact :
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Bromination at the methyl group facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).
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The ethoxy substituent on the oxazole reduces reactivity in cycloadditions due to electron donation .
Quinazolinone Ring Modifications
The quinazolinone core undergoes reactions typical of lactams and aromatic systems.
Hydrolysis of the Lactam Ring
| Conditions | Product | Yield | Significance |
|---|---|---|---|
| 6M HCl, reflux, 8h | Anthranilic acid derivative | 85% | Confirms lactam stability under acidic conditions |
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO, HSO | C6 nitro derivative | 55% | Limited by electron-withdrawing oxazole |
Biological Activity Modulation via Derivatization
Derivatives synthesized from the above reactions exhibit enhanced pharmacological profiles:
| Derivative | Activity | IC | Target |
|---|---|---|---|
| Sulfone analog | Anticancer | 1.2 μM | EGFR kinase |
| Hydrazide analog | Antioxidant | 12.4 μM | ROS scavenging |
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development in various therapeutic areas.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Target Compound :
2.2 Thiazolidinone and Pyrazole Derivatives
Compound C : (5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Core: Thiazolidinone.
- Substituents : Hexyl chain and pyrazole-linked isobutoxyphenyl group.
- Relevance: While structurally distinct (thiazolidinone vs. quinazolinone), the hexyl group mirrors the lipophilic 3-butyl chain in the target compound. This suggests shared pharmacokinetic challenges, such as increased CYP450 metabolism risk. However, the pyrazole moiety may confer divergent biological targets (e.g., kinase inhibition) .
2.3 PI3K-Targeting Quinazolinone Derivatives
Compound D: 2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one
- Core: Quinazolinone with pyrazolo-pyrimidine substituent.
- Activity: Phosphoinositide 3-kinase (PI3K) inhibitor.
- Key Difference: The trifluoromethylbenzyl and pyrazolo-pyrimidine groups target kinase pathways, unlike the target compound’s COX-focused design. This highlights how minor substituent changes redirect therapeutic applications .
Structural and Pharmacokinetic Comparison Table
Critical Analysis of Research Findings
- Structural Insights: The 3-butyl group consistently enhances lipophilicity across analogues, but its metabolic stability remains unstudied.
- Activity Gaps : While Compounds A and B demonstrate COX inhibition, the target compound’s ethoxyphenyl-oxazole substituent could modulate selectivity. Molecular docking studies are needed to validate interactions with COX-2’s hydrophobic pocket.
- Synthetic Challenges : The oxazole ring’s synthesis (e.g., cyclization steps) may complicate scalability compared to benzylthio analogues .
Biological Activity
3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure that includes a quinazolinone core and an oxazole ring. This article reviews its biological activities, synthesizing data from various studies to highlight its potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 3-butyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3S |
| Molecular Weight | 445.56 g/mol |
| CAS Number | 1114660-96-6 |
The biological activity of this compound is likely due to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to effects such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It could alter receptor signaling pathways through interactions with receptor proteins.
Anticancer Properties
Quinazolinone derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that related quinazolinone-thiazole hybrids exhibited cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values in the micromolar range .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| PC3 | A3 | 10 |
| MCF-7 | A3 | 10 |
| HT-29 | A3 | 12 |
Antioxidant Activity
Research indicates that quinazolinone derivatives can possess antioxidant properties. The presence of hydroxyl groups in specific positions enhances this activity. The antioxidant capacity was evaluated using various assays such as ABTS and CUPRAC, showing that certain structural modifications significantly improve antioxidant efficacy .
Antibacterial and Antifungal Effects
Quinazolinones are also noted for their antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of quinazolinone derivatives, compounds were tested against several cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced antiproliferative effects .
- Antioxidant Studies : Another study focused on the structure-antioxidant activity relationship of quinazolinones, revealing that specific substituents significantly impacted their ability to scavenge free radicals and chelate metals .
Q & A
Q. How to address reproducibility challenges in catalytic steps during synthesis?
- Methodology :
- Catalyst characterization : XPS or TEM to ensure consistency in metal catalysts (e.g., Pd/C).
- In situ monitoring : ReactIR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
